trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride
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Overview
Description
“trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride” is a synthetic compound . It is also known as DMAA. The molecular formula of this compound is C9H18ClNO2.
Molecular Structure Analysis
The molecular weight of “this compound” is 207.7. The InChI Key is HXZSYUOXTKQNNY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” appears as white to almost white powder or crystals . It is soluble in water .Scientific Research Applications
Catalysis and Reaction Mechanisms
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride has been studied in the context of catalysis. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, was investigated as a recyclable catalyst for the acylation of inert alcohols and phenols. This study detailed the reaction mechanism, revealing the formation of a transient intermediate in the acylation process, which is significant for understanding catalytic cycles in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Synthesis and Characterization
Research has also been conducted on the synthesis of related compounds and their potential applications. For example, the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates, was reported. This study highlights the processes and factors affecting the synthesis, providing insights into the production of similar compounds (Jia-jun, 2012).
Excited-state Dynamics
The excited-state relaxation dynamics of trans-4-(N,N-dimethylamino)-4′-nitrostilbene, a structurally related compound, in nonpolar solvents was studied using ultrafast time-resolved broadband fluorescence spectroscopy. This research provides insights into the photophysical properties of related compounds, which can be crucial for their applications in optoelectronics or as photoinitiators (Chiu, Chen, & Cheng, 2015).
Pharmaceutical Research
In the pharmaceutical domain, studies have been conducted on compounds structurally similar to this compound. For instance, the synthesis and antitumor activity of nonsymmetric phosphoric acid triamides containing residues of aminocyclohexane were investigated. This research contributes to the development of new antitumor agents, demonstrating the potential medicinal applications of these compounds (Kosykhova, Palaima, & Stumbryavichyute, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride, also known as tranexamic acid, primarily targets plasminogen , a protein involved in the breakdown of blood clots .
Mode of Action
Tranexamic acid acts as an antifibrinolytic agent . It inhibits the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin, a protein that forms the framework of blood clots . By inhibiting plasmin, tranexamic acid prevents the breakdown of fibrin and thus stabilizes blood clots .
Biochemical Pathways
The primary biochemical pathway affected by tranexamic acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, tranexamic acid prevents the degradation of fibrin, thereby inhibiting fibrinolysis and promoting blood clot stability .
Pharmacokinetics
It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
The primary result of tranexamic acid’s action is the stabilization of blood clots . This makes it effective in treating various hemorrhagic diseases and abnormal bleeding during operations .
Action Environment
The action of tranexamic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that hydration levels could potentially impact its bioavailability and efficacy. Additionally, its stability may be affected by storage conditions . It is recommended to store it in a cool, dry, and well-ventilated condition .
Properties
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMKZNQQFRLCRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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